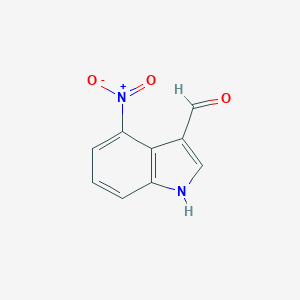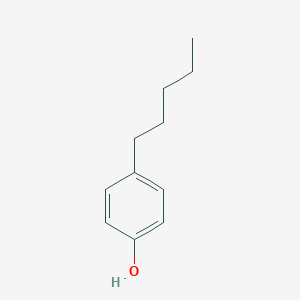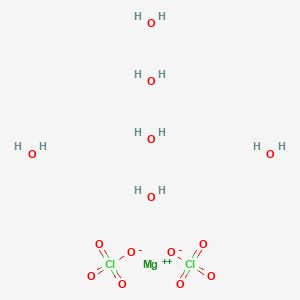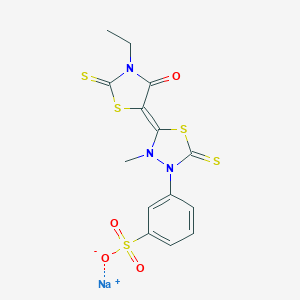
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate, also known as STS, is a chemical compound that has been extensively studied for its potential therapeutic applications. STS is a white crystalline powder that is soluble in water and has a molecular weight of 499.58 g/mol. In
Mecanismo De Acción
The mechanism of action of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized. It has been extensively studied for its potential therapeutic applications and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. However, Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate. One area of research is the development of new Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate. Further research is also needed to fully understand the potential therapeutic applications of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate for the treatment of various diseases, including cancer, HIV, and inflammation.
Conclusion
In conclusion, Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of various diseases. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has several advantages for lab experiments, including its stability and solubility, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate and to develop new Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate derivatives with improved therapeutic properties.
Métodos De Síntesis
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate involves the reaction of 4-methyl-2-thioxo-1,3,4-thiadiazolidine-3-acetic acid with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate. The final step involves the reaction of the resulting compound with sodium hydroxide to produce Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate.
Aplicaciones Científicas De Investigación
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and inflammation.
Propiedades
Número CAS |
10285-73-1 |
|---|---|
Nombre del producto |
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate |
Fórmula molecular |
C14H12N3NaO4S5 |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
sodium;3-[(5E)-5-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-methyl-2-sulfanylidene-1,3,4-thiadiazolidin-3-yl]benzenesulfonate |
InChI |
InChI=1S/C14H13N3O4S5.Na/c1-3-16-11(18)10(24-13(16)22)12-15(2)17(14(23)25-12)8-5-4-6-9(7-8)26(19,20)21;/h4-7H,3H2,1-2H3,(H,19,20,21);/q;+1/p-1/b12-10+; |
Clave InChI |
MFPZOMKINXNKNJ-VHPXAQPISA-M |
SMILES isomérico |
CCN1C(=O)/C(=C\2/N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)/SC1=S.[Na+] |
SMILES |
CCN1C(=O)C(=C2N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)SC1=S.[Na+] |
SMILES canónico |
CCN1C(=O)C(=C2N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)SC1=S.[Na+] |
Otros números CAS |
10285-73-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



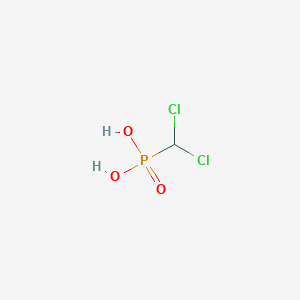


![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
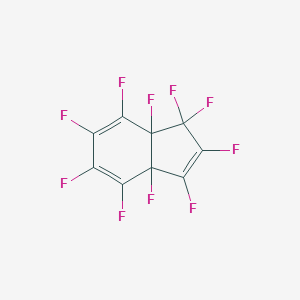
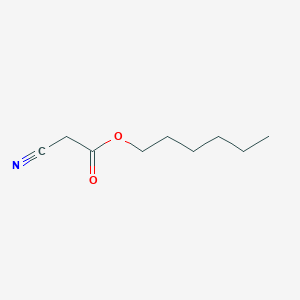
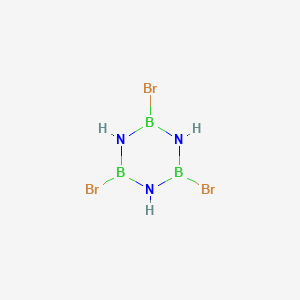
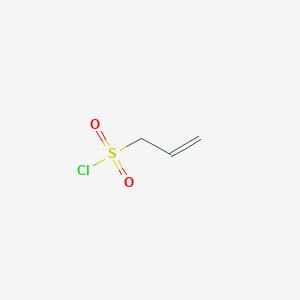
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
